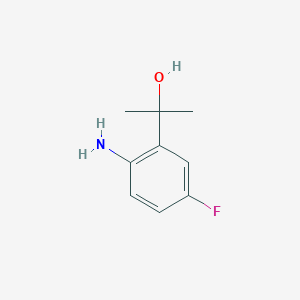

2-(2-Amino-5-fluorophenyl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Amino-5-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-fluorophenyl)propan-2-ol typically involves the reaction of 2-amino-5-fluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method involves the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Amino-5-fluorophenyl)propan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and fluorine groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Amino-4-fluorophenyl)propan-2-ol

- 2-(2-Amino-6-fluorophenyl)propan-2-ol

- 2-(2-Amino-5-chlorophenyl)propan-2-ol

Uniqueness

2-(2-Amino-5-fluorophenyl)propan-2-ol is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable molecule in various applications .

Biological Activity

2-(2-Amino-5-fluorophenyl)propan-2-ol, also known by its CAS number 5273-24-5, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's unique structure, featuring an amino group and a fluorine atom on a phenyl ring, contributes to its reactivity and interaction with various biological targets.

- Molecular Formula : C9H12FNO

- Molecular Weight : 169.20 g/mol

- Density : 1.178 g/cm³

- Boiling Point : 289.3ºC at 760 mmHg

- Flash Point : 128.8ºC

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within cells. The presence of the amino and fluorine groups enhances its binding affinity, allowing it to modulate various cellular processes. This modulation can inhibit enzyme activity or alter signal transduction pathways, leading to significant physiological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 - 128 μg/mL |

| Escherichia coli | 32 - 64 μg/mL |

| Candida albicans | 0.003 μg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. It has been shown to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values : Ranged from 1 to 10 µM, indicating significant potency in inhibiting cell proliferation.

Case Studies

-

In Vivo Efficacy Against Fungal Infections :

- A study evaluated the efficacy of this compound in a mouse model infected with Candida albicans. The compound was administered at a dose of 50 mg/kg for five days, resulting in a survival rate significantly higher than controls.

-

Anticancer Studies :

- In another study, treatment with this compound led to a marked reduction in tumor size in xenograft models of breast cancer, demonstrating its potential as an adjunct therapy in cancer treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol | 15833-00-8 | Contains dichloro substituents affecting reactivity |

| 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol | 4014-77-1 | Heterocyclic compound with distinct pharmacological profiles |

The specific combination of the amino group and fluorine atom in this compound is critical for its enhanced biological activity compared to these similar compounds.

Properties

CAS No. |

5273-24-5 |

|---|---|

Molecular Formula |

C9H12FNO |

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2-(2-amino-5-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12FNO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3 |

InChI Key |

SKLULVOMZQPDCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)F)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.